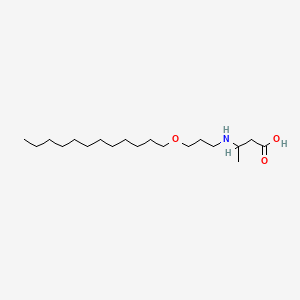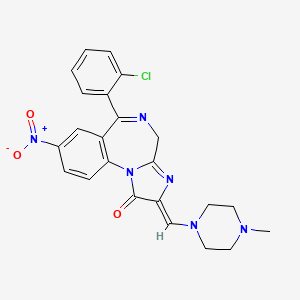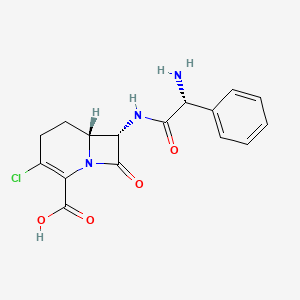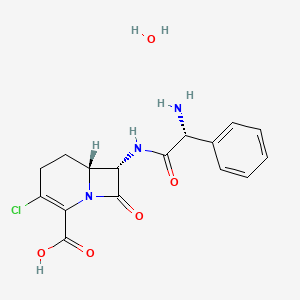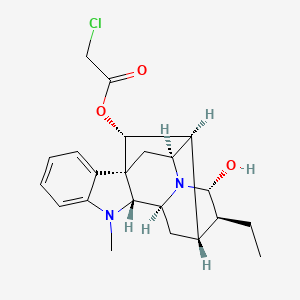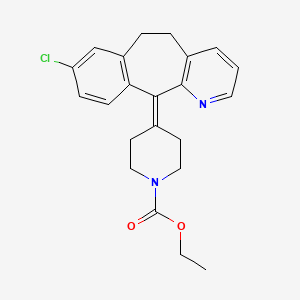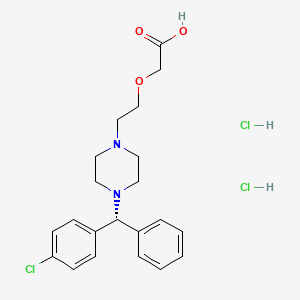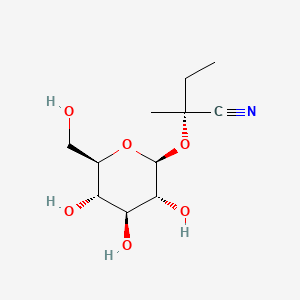
Lotaustralin
Übersicht
Beschreibung
Lotaustralin is a cyanogenic glucoside found in small amounts in various plants such as Fabaceae austral trefoil (Lotus australis), cassava (Manihot esculenta), lima bean (Phaseolus lunatus), roseroot (Rhodiola rosea), and white clover (Trifolium repens) . It is structurally related to linamarin, another glucoside found in these plants .
Synthesis Analysis
The biosynthesis of Lotaustralin in plants involves key intermediates and enzymes. CYP79 enzymes catalyze the conversion of amino acids to oximes in cyanogenic glucoside biosynthesis . The enzyme system converting oxime into cyanohydrin has been identified in cassava, with CYP71E7 being a key player . This enzyme can convert 2-methylpropanal oxime (valine-derived oxime) and 2-methylbutanal oxime (isoleucine-derived oxime) to the corresponding cyanohydrins .Molecular Structure Analysis
Lotaustralin has a molecular formula of C11H19NO6 . It is the glucoside of methyl ethyl ketone cyanohydrin .Chemical Reactions Analysis
Lotaustralin and linamarin may be hydrolyzed by the enzyme linamarase to form glucose and a precursor to the toxic compound hydrogen cyanide . CYP71E7 exhibits low specificity for the side chain of the substrate and catalyzes the conversion of aliphatic and aromatic oximes .Physical And Chemical Properties Analysis
Lotaustralin has a molar mass of 261.27 g/mol . It appears as colorless needles . It has good solubility in water and also in ethyl acetate .Wissenschaftliche Forschungsanwendungen
Biosynthesis in Plants
Lotaustralin is a cyanogenic glucoside found in certain plants, such as cassava . It plays a crucial role in the plant’s defense mechanism against herbivores. The biosynthesis of Lotaustralin involves the conversion of amino acids to oximes, which are then converted into cyanohydrins by the enzyme CYP71E7 . This process is particularly interesting to researchers studying plant physiology and biochemistry .
Genetic Research
Lotaustralin is also of interest in genetic research, particularly in relation to cassava. Cassava is a major food crop worldwide, and understanding the biosynthesis of cyanogenic glucosides like Lotaustralin could help improve the crop’s yield and quality . Researchers are studying the genetic factors that influence the production of Lotaustralin in cassava, which could have significant implications for agricultural practices .
Food Science
In the field of food science, Lotaustralin is relevant due to its presence in cassava, a staple food for many people around the world. However, Lotaustralin can release hydrogen cyanide when broken down, which is toxic. Therefore, understanding how to effectively remove or reduce Lotaustralin levels during food processing is an important area of research .
Environmental Science
In environmental science, understanding the role of compounds like Lotaustralin in plant defense mechanisms can help in the development of sustainable agricultural practices. By enhancing the natural defense mechanisms of crops, it may be possible to reduce the reliance on synthetic pesticides .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBWVMTOYUPHH-QHAQEBJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897501 | |
| Record name | Lotaustralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lotaustralin | |
CAS RN |
534-67-8 | |
| Record name | Lotaustralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lotaustralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lotaustralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOTAUSTRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P588137A94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does lotaustralin contribute to plant defense mechanisms?
A1: Lotaustralin, upon hydrolysis by specific β-glucosidases, releases hydrogen cyanide (HCN). [, , , ] This rapid release of HCN acts as a deterrent against herbivores and deters feeding. [, , ]
Q2: Does the ratio of lotaustralin to linamarin, another cyanogenic glucoside, influence plant defense?
A2: Research suggests that the ratio of lotaustralin to linamarin can vary depending on plant species and even cultivars. [, , , ] This variation may impact the efficacy of defense against specific herbivores due to differences in their tolerance to these compounds.
Q3: What is the molecular formula and weight of lotaustralin?
A3: Lotaustralin has the molecular formula C14H21NO6 and a molecular weight of 303.31 g/mol.
Q4: What spectroscopic data is available for characterizing lotaustralin?
A4: Lotaustralin has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, , , , ], mass spectrometry [, , ], and infrared spectroscopy [, ].
Q5: How stable is lotaustralin under different processing conditions?
A5: Lotaustralin, being water-soluble, is susceptible to degradation during processing techniques involving water, such as soaking and boiling. [] These methods are often employed to reduce cyanide levels in cassava for safe consumption. []
Q6: What enzymes are involved in the biosynthesis and hydrolysis of lotaustralin?
A6: Cytochrome P450 enzymes, particularly those belonging to the CYP79 family, play a crucial role in the biosynthesis of lotaustralin from the amino acid isoleucine. [, , , ] Hydrolysis of lotaustralin, leading to HCN release, is catalyzed by specific β-glucosidases. [, , , , , ]
Q7: Have there been any computational studies on lotaustralin?
A7: While detailed computational studies specifically focusing on lotaustralin are limited in the provided research, comparative homology modeling has been used to understand the substrate specificity of β-glucosidases involved in lotaustralin hydrolysis. [, ]
Q8: How does the structure of lotaustralin relate to its biological activity?
A8: The presence of the nitrile group (-CN) in the structure of lotaustralin is crucial for its ability to release HCN upon hydrolysis. [, , , ] Modification of this group would abolish its cyanogenic potential.
Q9: What strategies can be employed to enhance the stability of lotaustralin in formulations?
A9: The provided research primarily focuses on lotaustralin in its natural context within plants. Further research is needed to explore formulation strategies for enhancing its stability.
Q10: What are the safety concerns associated with lotaustralin?
A10: Lotaustralin itself is not acutely toxic, but its breakdown product, HCN, is highly poisonous. [, , , , , ] Proper processing of cassava, a major source of lotaustralin, is crucial to remove cyanide and ensure its safety for consumption. [, , ]
Q11: What analytical techniques are commonly used to quantify lotaustralin?
A11: High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry [, , ], is widely used for quantifying lotaustralin in plant material. Traditional methods like the picrate method are also employed. [, ]
Q12: What is the evolutionary significance of cyanogenesis in plants like cassava?
A12: Cyanogenesis, facilitated by compounds like lotaustralin, is believed to have evolved as a defense mechanism in plants against herbivory. [, , , , ] This chemical defense provides a selective advantage, enabling these plants to thrive in specific ecological niches.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



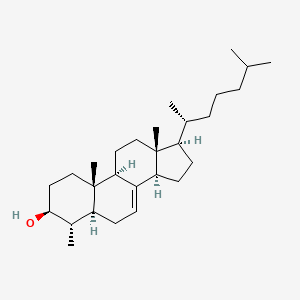
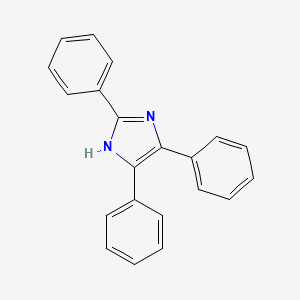

![(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B1675083.png)



